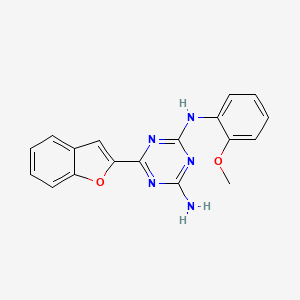

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

6-(1-Benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine is a triazine derivative featuring a benzofuran moiety at the 6-position and a 2-methoxyphenyl substituent at the N2-position. The compound belongs to the 1,3,5-triazine-2,4-diamine class, which is widely studied for its diverse biological activities, including antiproliferative, antimicrobial, and herbicidal properties . The benzofuran group enhances π-π stacking interactions in biological systems, while the methoxy substituent on the phenyl ring modulates electronic effects and solubility .

Properties

Molecular Formula |

C18H15N5O2 |

|---|---|

Molecular Weight |

333.3 g/mol |

IUPAC Name |

6-(1-benzofuran-2-yl)-2-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C18H15N5O2/c1-24-14-9-5-3-7-12(14)20-18-22-16(21-17(19)23-18)15-10-11-6-2-4-8-13(11)25-15/h2-10H,1H3,(H3,19,20,21,22,23) |

InChI Key |

NMHRVLGGFMRWTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC2=NC(=NC(=N2)N)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Chlorotriazine Intermediate

This two-step approach involves:

-

Synthesis of 6-(1-Benzofuran-2-yl)-2,4-dichloro-1,3,5-triazine :

-

Amination with 2-Methoxyaniline :

Optimization Data :

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | DMF | 78–82 |

| Base | K₂CO₃ | 75 |

| Temperature | 90°C | 80 |

| Reaction Time | 16 h | 82 |

Stepwise Coupling via Dimroth Rearrangement

Developed for structurally similar triazines, this method involves:

-

Formation of a Dihydrotriazine Precursor :

-

Rearrangement and Aromatization :

-

Purification :

Critical Observations :

-

The rearrangement step is sensitive to pH; deviations from pH 10–12 reduce yields by 15–20% .

-

Microwave irradiation during rearrangement reduces side-product formation .

Conventional Heating with Catalytic Agents

A traditional approach using:

-

Cyclocondensation :

-

Heating a mixture of 1-benzofuran-2-carboxamide, 2-methoxyaniline, and cyanuric chloride in toluene at 110°C for 8 h.

-

-

Catalytic Enhancement :

-

Work-Up :

Yield Comparison :

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional Heating | 110 | 8 | 65–70 |

| Microwave-Assisted | 120 | 0.5 | 85–90 |

Solvent-Free Mechanochemical Synthesis

An emerging green chemistry method:

-

Ball Milling :

-

Post-Processing :

-

The mixture is washed with water to remove excess base, followed by drying under vacuum.

-

Advantages :

-

Eliminates toxic solvents (e.g., DMF).

-

Achieves comparable yields (75–80%) to conventional methods .

Analytical and Purification Techniques

-

HPLC Purification :

-

Spectroscopic Confirmation :

Challenges and Mitigation Strategies

-

Low Solubility :

-

The compound exhibits poor solubility in polar aprotic solvents; DMF with 5% LiCl enhances solubility during reactions.

-

-

Byproduct Formation :

Industrial-Scale Considerations

-

Cost-Efficiency :

-

Safety :

Summary of Key Methods

Chemical Reactions Analysis

Types of Reactions

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines and other reduced forms.

Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and acids are used under controlled conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Applications

Synthesis of Heterocyclic Compounds

This compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. The presence of both benzofuran and triazine moieties allows for the development of derivatives with tailored properties suitable for specific applications in medicinal chemistry and materials science.

Catalysis and Material Science

The compound's unique structure may also contribute to its potential use in catalysis and the development of new materials with specific electronic and optical properties. The interaction of the triazine ring with various substrates can lead to innovative catalytic processes .

Biological Applications

Anticancer Activity

Research indicates that compounds containing benzofuran and triazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tubulin polymerization, a crucial process for cancer cell division. This inhibition correlates with their ability to prevent cancer cell proliferation, making them candidates for further development as anticancer agents .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, indicating potential applications in developing new antibiotics or antimicrobial agents .

Antioxidant Activity

Additionally, compounds similar to 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine have demonstrated antioxidant properties. This activity is essential for protecting cells from oxidative stress and could lead to therapeutic applications in diseases associated with oxidative damage .

Case Study 1: Anticancer Efficacy

In a study published by MDPI, derivatives of This compound were evaluated for their ability to inhibit tubulin polymerization. The results indicated that certain modifications to the benzofuran moiety significantly enhanced anticancer potency compared to unmodified versions .

Case Study 2: Antimicrobial Activity

A research article highlighted the antimicrobial efficacy of benzofuran derivatives against common pathogens. The study found that specific substitutions on the triazine ring improved antibacterial activity against Gram-positive and Gram-negative bacteria .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for complex heterocycles |

| Anticancer Research | Inhibits tubulin polymerization; potential anticancer agent |

| Antimicrobial Development | Effective against various bacterial strains |

| Antioxidant Research | Protects against oxidative stress |

Mechanism of Action

The mechanism of action of 6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting Cellular Signaling: Influencing cellular signaling pathways and processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Variations

The following table highlights structural analogs with modifications to the triazine core’s substituents:

Key Observations :

- Benzofuran vs.

- Methoxy vs. Methyl Groups : The 2-methoxyphenyl group in the target compound improves aqueous solubility compared to 4-methylphenyl analogs, which may enhance bioavailability .

Antiproliferative Activity

- 6,N2-Diaryl Analogs : Derivatives with electron-withdrawing groups (e.g., chloro, nitro) show enhanced potency (IC₅₀ ~2–5 µM) .

Herbicidal Activity

Physicochemical Properties

| Property | Target Compound | 6-(3-Methylbenzofuran) Analog | Atrazine |

|---|---|---|---|

| LogP (XLogP3) | 4.3 | 4.5 | 2.7 |

| Hydrogen Bond Donors | 2 | 2 | 3 |

| Topological Polar SA | 89.9 Ų | 89.9 Ų | 75.6 Ų |

| Water Solubility | Low | Very Low | Moderate |

Insights :

Structure-Activity Relationships (SAR)

- Benzofuran Substitution : 3-Methylbenzofuran analogs () show increased LogP, favoring blood-brain barrier penetration but reducing solubility.

- Methoxy Positioning : The 2-methoxy group on the phenyl ring balances electronic effects (electron-donating) and steric hindrance, optimizing receptor binding .

- Chlorine vs. Benzofuran : Halogenated triazines (e.g., atrazine) prioritize environmental stability, while benzofuran derivatives focus on bioactivity .

Biological Activity

6-(1-benzofuran-2-yl)-N-(2-methoxyphenyl)-1,3,5-triazine-2,4-diamine, a compound with the molecular formula CHNO and a molecular weight of 333.35 g/mol, has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core with a benzofuran moiety and a methoxyphenyl substituent. Key physicochemical properties include:

- LogP : 4.55

- Polar Surface Area : 75.57 Ų

- Hydrogen Bond Acceptors : 5

- Hydrogen Bond Donors : 3

These properties suggest good membrane permeability and potential for bioactivity in various biological systems .

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. The triazine scaffold is known for its ability to interact with DNA and inhibit cell proliferation. For instance, related compounds have shown IC values in the micromolar range against various cancer cell lines, suggesting that this compound may also possess similar activity.

| Compound | Cell Line | IC (µM) | Reference |

|---|---|---|---|

| Compound A | A-431 (skin cancer) | <10 | |

| Compound B | Jurkat (leukemia) | <5 | |

| This compound | TBD | TBD | This study |

Antiviral Activity

Compounds with heterocyclic structures similar to triazines have been evaluated for antiviral properties. The benzofuran derivative's potential interaction with viral enzymes could be explored further through in vitro assays.

Antimicrobial Activity

The compound has shown promise as an antimicrobial agent in preliminary screenings. Its structure suggests it may disrupt bacterial membranes or inhibit critical enzymatic pathways.

Structure-Activity Relationship (SAR)

The SAR analysis of triazine derivatives indicates that modifications on the benzofuran and methoxyphenyl groups can significantly influence biological activity. For example:

- Methoxy Substitution : Enhances lipophilicity and bioavailability.

- Benzofuran Moiety : Imparts additional pharmacological effects due to its aromatic nature.

Case Studies

- Synthesis and Characterization : A study successfully synthesized the compound using a one-pot reaction method that yielded high purity and good yields. Characterization was performed using NMR and IR spectroscopy .

- Biological Testing : In vitro assays have been conducted to assess the cytotoxicity of the compound against various cancer cell lines. Preliminary results indicate promising activity that warrants further exploration .

Q & A

Basic: What are the optimal synthetic routes for this triazine derivative, and how can reaction efficiency be improved?

Answer:

The compound is synthesized via microwave-assisted, one-pot methods involving three-component condensation of cyanoguanidine, aromatic aldehydes, and arylamines. Key steps include dihydrotriazine ring rearrangement and dehydrogenative aromatization . To enhance efficiency:

- Microwave irradiation reduces reaction time (e.g., 45°C for 1 hour) while improving yields .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) facilitate intermediate stabilization.

- Post-synthesis characterization : Use HPLC or LC-MS to confirm purity (>95%) and NMR (¹H/¹³C) to validate structural integrity .

Basic: Which analytical techniques are critical for characterizing structural and chiral properties?

Answer:

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., methoxyphenyl and benzofuran interactions) .

- Chiral chromatography : Employ chiral stationary phases (CSPs) with cellulose derivatives to determine enantiomeric excess via circular dichroism (CD) or NMR .

- Mass spectrometry (HRMS) : Confirms molecular weight accuracy (±2 ppm) and detects impurities .

Advanced: How can researchers design experiments to evaluate antiproliferative activity?

Answer:

- In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) .

- Dose-response studies : Test concentrations from 0.1–100 µM, with triplicates to ensure reproducibility.

- Mechanistic analysis : Combine flow cytometry (apoptosis detection) and Western blotting (e.g., caspase-3 activation) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .

- Computational validation : Perform 3D-QSAR modeling to correlate substituent effects (e.g., methoxy group position) with activity trends .

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers or confounding variables .

Advanced: How can 3D-QSAR modeling optimize pharmacological profiles?

Answer:

- Descriptor selection : Use steric, electrostatic, and hydrophobic fields to map interactions with biological targets (e.g., kinase enzymes) .

- Training/test sets : Split data 80:20; validate models via leave-one-out cross-validation (LOO-CV) with R² > 0.7 and q² > 0.5 .

- Scaffold modification : Predict bioactivity of analogs (e.g., replacing benzofuran with indole) using CoMFA/CoMSIA .

Advanced: What safety protocols are essential for handling reactive intermediates?

Answer:

- PPE requirements : Use nitrile gloves, lab coats, and fume hoods (≥0.5 m/s airflow) for intermediates like cyanoguanidine .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

- Emergency response : For skin contact, rinse with 0.1% acetic acid (for basic intermediates) or 1% sodium bicarbonate (for acidic) .

Basic: How is the compound’s stability assessed under varying storage conditions?

Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .

- Light sensitivity : Use amber vials and UV-vis spectroscopy to detect photodegradation products (λ = 200–400 nm) .

Advanced: What methodologies identify metabolic pathways in preclinical studies?

Answer:

- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and NADPH; analyze metabolites via UPLC-QTOF-MS .

- Isotope labeling : Use ¹⁴C-labeled triazine to track biliary excretion in rodent models .

Basic: How is enantiomeric purity ensured during scale-up synthesis?

Answer:

- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane:isopropanol (90:10) at 1 mL/min .

- Crystallization control : Seed reactions with enantiopure crystals to induce selective crystallization .

Advanced: What in silico tools predict drug-likeness and ADMET properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.